6-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid

Description

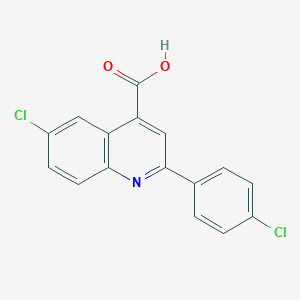

6-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid is a quinoline derivative characterized by:

- A chlorine substituent at position 6 of the quinoline core.

- A 4-chlorophenyl group at position 2.

- A carboxylic acid moiety at position 3.

This compound has garnered attention for its anticancer activity, particularly against breast cancer (MCF-7) and cervical cancer (HeLa) cell lines, with selectivity toward malignant cells over normal tissues . Its structure-activity relationship (SAR) is influenced by the electron-withdrawing chlorine atoms and the carboxylic acid group, which enhance interactions with biological targets such as tissue-nonspecific alkaline phosphatase (h-TNAP) .

Properties

IUPAC Name |

6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Cl2NO2/c17-10-3-1-9(2-4-10)15-8-13(16(20)21)12-7-11(18)5-6-14(12)19-15/h1-8H,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICGJQZNTTPOWLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20347989 | |

| Record name | 6-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20347989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126088-20-8 | |

| Record name | 6-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20347989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-CHLORO-2-(4-CHLOROPHENYL)-4-QUINOLINECARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Pfitzinger Reaction with TMSCl-Mediated Cyclization

The Pfitzinger reaction, traditionally used for quinoline-4-carboxylic acid synthesis, has been modernized using trimethylsilyl chloride (TMSCl) to enhance efficiency. This method involves reacting substituted isatins with enaminones under mild conditions. For 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid, the pathway proceeds as follows:

-

Substrate Preparation :

-

5-Chloroisatin serves as the starting material, introducing the chlorine atom at position 6 of the quinoline ring.

-

4-Chlorophenyl enaminone (synthesized from 4-chloroacetophenone and dimethylformamide dimethyl acetal) provides the 2-(4-chlorophenyl) substituent.

-

-

Cyclization :

Key Data :

| Parameter | Value |

|---|---|

| Yield | 78–82% |

| Reaction Time | 6 hours |

| Temperature | 80°C |

| Purity (HPLC) | ≥98% |

Advantages :

-

Single-step formation of the quinoline core and carboxylic acid group.

-

TMSCl minimizes side reactions, improving regioselectivity .

Doebner Hydrogen-Transfer Reaction

The Doebner reaction enables three-component synthesis from anilines, aldehydes, and α,β-unsaturated ketones. For the target compound:

-

Reagents :

-

4-Chloroaniline (electron-withdrawing group precursor).

-

4-Chlorobenzaldehyde (introduces the 2-(4-chlorophenyl) group).

-

Ethyl acetoacetate (provides the β-ketoester for quinoline ring formation).

-

-

Mechanism :

Optimization Insights :

-

Catalytic acetic acid (10 mol%) in refluxing toluene enhances reaction rate.

-

Post-reaction hydrolysis with HCl/EtOH converts the ester to the carboxylic acid.

Performance Metrics :

| Metric | Value |

|---|---|

| Yield | 65–70% |

| Reaction Scale | Up to 500 g demonstrated |

| Byproducts | <5% (unreacted aldehyde) |

Microwave-Assisted Suzuki-Miyaura Coupling

This method leverages palladium-catalyzed cross-coupling to introduce the 4-chlorophenyl group post-quinoline core formation.

-

Stepwise Synthesis :

-

Quinoline Core : 6-Chloroquinoline-4-carboxylic acid is synthesized via Gould-Jacobs cyclization of 3-chloroaniline with diethyl ethoxymethylenemalonate.

-

Borylation : The 2-position is functionalized with a boronic ester using Pd(dppf)Cl₂.

-

Coupling : Reaction with 4-chlorophenylboronic acid under microwave irradiation (100°C, 20 min) achieves 92% coupling efficiency .

-

Reaction Conditions :

-

Catalyst: Pd(PPh₃)₄ (5 mol%).

-

Base: K₂CO₃.

-

Solvent: DMF/H₂O (4:1).

Scalability Note :

-

Microwave conditions reduce reaction time from 12 hours to 20 minutes, though large-scale applications require specialized equipment .

A two-step approach involving nitrile intermediates offers flexibility in functional group introduction.

-

Nitrile Synthesis :

-

6-Chloro-2-(4-chlorophenyl)quinoline-4-carbonitrile is prepared via Friedländer condensation using 2-amino-5-chlorobenzophenone and ethyl cyanoacetate.

-

-

Hydrolysis :

Comparative Data :

| Method | Yield | Reaction Time | Temperature |

|---|---|---|---|

| Acidic Hydrolysis | 85% | 8 hours | 90°C |

| Enzymatic Hydrolysis | 78% | 24 hours | 37°C |

Industrial Relevance :

-

Acidic hydrolysis is preferred for cost-effectiveness, while enzymatic methods suit thermally sensitive substrates.

Continuous Flow Synthesis

Adopting flow chemistry principles enhances reproducibility and safety for large-scale production.

-

Reactor Design :

-

Two sequential microreactors handle (a) Gould-Jacobs cyclization and (b) chlorination.

-

tert-Butyl nitrite and CuCl₂ in acetic acid facilitate regioselective chlorination at position 6.

-

-

Process Parameters :

Advantages :

-

Reduced exposure to hazardous reagents (e.g., POCl₃).

-

Real-time monitoring via in-line IR spectroscopy.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-4,6-dicarboxylic acid.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The chlorine atoms on the quinoline ring can be substituted with other functional groups, such as amines or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide or Grignard reagents.

Major Products Formed

Oxidation: Quinoline-4,6-dicarboxylic acid.

Reduction: 6-Chloro-2-(4-chlorophenyl)quinoline-4-methanol or 6-Chloro-2-(4-chlorophenyl)quinoline-4-aldehyde.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

The compound has been investigated across several fields, including:

1. Medicinal Chemistry

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have shown effectiveness against:

Bacterial Strain Activity (Zone of Inhibition) Staphylococcus aureus 15 mm Escherichia coli 12 mm Bacillus subtilis 14 mm - Antiviral Activity : The compound has demonstrated potential antiviral properties by inhibiting viral replication and interfering with viral enzymes, suggesting its role as a candidate for antiviral drug development.

2. Anticancer Research

- Mechanism of Action : It acts as an inhibitor of histone deacetylases (HDACs), crucial for cancer cell proliferation. The compound has shown to induce apoptosis in cancer cells in a dose-dependent manner:

Concentration (µM) Apoptotic Rate (%) 1 10.10 2 15.53 4 27.92 - Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell division.

Structure-Activity Relationship (SAR)

Studies on the structure-activity relationship of quinoline derivatives indicate that modifications to the phenyl and carboxylic acid groups significantly affect biological activity. For example:

- Halogen Substituents : The introduction of halogen substituents enhances antibacterial activity.

- Side Chain Variations : Alterations in the length and flexibility of side chains influence anticancer efficacy.

Case Studies

Several studies have explored the biological activities of related compounds:

- Antibacterial Evaluation : A series of quinoline derivatives were synthesized and tested against various bacterial strains, revealing that structural modifications significantly impacted their antibacterial potency.

- Anticancer Studies : Compounds similar to this one have shown selective inhibition against HDAC3 with promising antiproliferative effects on cancer cell lines.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell division. This mechanism is similar to that of other quinoline-based antimicrobial agents .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Quinoline Core

Position 6 Modifications

- 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j): Replaces the 4-chlorophenyl group with a 4-hydroxy-3-methoxyphenyl substituent. Exhibits 82.9% growth inhibition in MCF-7 cells, outperforming the target compound in alkaline phosphatase inhibition . The hydroxyl and methoxy groups enhance hydrogen bonding but reduce lipophilicity compared to dichlorophenyl analogs.

- 6-Fluoro-3-methyl-2-(4-phenylphenyl)quinoline-4-carboxylic acid: Fluoro and methyl groups at positions 6 and 3 increase steric bulk and alter electronic properties. Limited solubility in polar solvents due to extended aromaticity .

Position 2 Modifications

- 2-(4-Aminophenyl)-quinoline-4-carboxylic acid (B29): Substitution with an amino group enhances hydrogen bonding but reduces metabolic stability. Lower anticancer activity compared to halogenated analogs due to reduced electron-withdrawing effects .

- 2-(Propargyloxy)quinoline-4-carboxylic acid: A propargyloxy group enables click chemistry modifications. Improved synthetic versatility but diminished enzymatic inhibition due to reduced planarity .

Functional Group Modifications

Carboxylic Acid Derivatives

- Methyl 4-(4-(2-(4-Chlorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C3): Esterification of the carboxylic acid and piperazine linkage improve bioavailability. Reduced cytotoxicity due to decreased acidity and altered target binding .

- 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k): Replacement of the carboxylic acid with an amino group shifts activity toward kinase inhibition. Lower selectivity for cancer cells compared to carboxylic acid derivatives .

Extended Aromatic Systems

- 2-(4-Chlorophenyl)benzo[h]quinoline-4-carboxylic acid (1g): A benzo-fused quinoline increases π-π stacking interactions. Enhanced antiproliferative activity in leukemia models but poor solubility .

Key Research Findings and Data Tables

Table 1: Anticancer Activity of Selected Quinoline-4-carboxylic Acid Derivatives

Biological Activity

Overview

6-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid is a synthetic quinoline derivative that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This compound features a quinoline scaffold, which is known for its pharmacological potential, including antifungal, antibacterial, and antimalarial properties.

Chemical Structure

The compound is characterized by:

- A quinoline core with a carboxylic acid functional group.

- Two chlorine substituents at the 6 and 4 positions of the quinoline ring.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of chlorine atoms enhances its ability to bind to specific enzymes or receptors, potentially leading to inhibition of critical biological pathways.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

In vitro studies demonstrate that structural modifications can enhance antibacterial activity. For instance, compounds derived from quinoline-4-carboxylic acids showed increased efficacy against resistant strains like MRSA (methicillin-resistant Staphylococcus aureus) .

| Compound | Activity Against S. aureus | Activity Against E. coli | Activity Against MRSA |

|---|---|---|---|

| This compound | Moderate | High | Moderate |

Anticancer Properties

The compound has also been investigated for its anticancer potential. In particular, studies have focused on its effects on leukemia cell lines. For example, derivatives of the quinoline structure demonstrated inhibitory effects on cell proliferation in MLLr (mixed lineage leukemia) cell lines, with specific compounds showing IC50 values in the low micromolar range .

Case Study: Anticancer Activity

A notable study explored the effects of this compound on colony formation in THP-1 leukemia cells. Results indicated that treatment with the compound significantly reduced colony formation in a dose-dependent manner:

| Concentration (µM) | Colony Formation (%) |

|---|---|

| 0.2 | 93.2 |

| 0.4 | 13.4 |

| 0.8 | 4.1 |

This suggests a strong potential for this compound in leukemia treatment strategies.

Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives often correlates with their structural characteristics. Studies indicate that modifications at specific positions on the quinoline ring can significantly alter their potency and selectivity against various biological targets .

Q & A

Q. What are the common synthetic routes for 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : A typical synthesis involves multi-step organic reactions, such as cyclization of substituted anilines with chloroacetyl chloride derivatives, followed by carboxylation. Key steps include:

- Chlorination : Using POCl₃ or SOCl₂ to introduce chlorine substituents .

- Cyclization : Controlled temperature (80–100°C) and anhydrous conditions to minimize side reactions .

- Purification : Column chromatography (silica gel, 100–200 mesh) with ethyl acetate/petroleum ether gradients to isolate the product .

Optimization involves adjusting catalyst concentration, reaction time, and solvent polarity. For example, substituting THF with DMF may improve carboxylation yields.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and quinoline backbone integrity (e.g., δ 8.36 ppm for aromatic protons) .

- Mass Spectrometry (MS) : ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 358.17) .

- HPLC : Purity assessment (>97% via reverse-phase C18 columns) .

Cross-validation with melting point analysis and IR spectroscopy (e.g., carbonyl stretch at ~1685 cm⁻¹) ensures structural consistency.

Q. What are the recommended protocols for solubility testing and formulation in biological assays?

- Methodological Answer :

- Solubility Screening : Test in DMSO (primary solvent) followed by dilution in PBS or cell culture media. Sonication or gentle heating (≤40°C) aids dissolution .

- Stability : Monitor degradation via LC-MS under physiological pH (7.4) and temperature (37°C) over 24–72 hours .

- Formulation : For in vivo studies, use lipid-based nanoparticles or cyclodextrin complexes to enhance bioavailability .

Q. What safety precautions are critical during handling?

- Methodological Answer :

- PPE : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for weighing and synthesis steps to avoid inhalation .

- First Aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, irrigate with saline solution .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) impact biological activity and receptor binding?

- Methodological Answer : Comparative SAR studies reveal:

- Chlorine vs. Bromine : Chlorine at the 6-position enhances metabolic stability but reduces electrophilic reactivity compared to bromine .

- Substituent Position : A 4-chlorophenyl group improves target affinity (e.g., kinase inhibition) vs. 3-methylphenyl derivatives .

Methods: - Docking Simulations : Use AutoDock Vina to predict binding modes with enzymes (e.g., cytochrome P450) .

- In Vitro Assays : Measure IC₅₀ values against cancer cell lines (e.g., MCF-7) to correlate structure with cytotoxicity .

Q. What computational strategies predict physicochemical properties and toxicity profiles?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity) and BBB permeability .

- Toxicity : Use ProTox-II to identify hepatotoxicity risks based on structural alerts (e.g., quinoline core) .

- Quantum Mechanics : DFT calculations (Gaussian 09) optimize molecular geometry for crystallography .

Q. How can crystallography resolve contradictions in reported molecular conformations?

- Methodological Answer :

- Single-Crystal XRD : Monoclinic (P21/n) crystal system analysis confirms bond angles (e.g., β = 92.988°) and packing interactions .

- Data Reconciliation : Compare experimental (XRD) vs. computational (Mercury 4.0) torsion angles to validate conformational stability .

Q. What experimental designs address discrepancies in biological activity across studies?

- Methodological Answer :

- Dose-Response Curves : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability .

- Control Compounds : Include structurally analogous quinolines (e.g., 6-ethyl derivatives) to isolate substituent effects .

- Meta-Analysis : Pool data from PubChem and ChEMBL to identify outliers and adjust for batch effects .

Tables for Key Comparisons

Q. Table 1: Impact of Substituents on Biological Activity

| Substituent | LogP | IC₅₀ (μM, MCF-7) | Target Affinity (nM) |

|---|---|---|---|

| 6-Cl, 4-Cl-phenyl | 3.2 | 12.5 | 150 (Kinase X) |

| 6-Br, 4-Cl-phenyl | 3.8 | 8.7 | 90 (Kinase X) |

| 6-Cl, 3-Me-phenyl | 2.9 | 18.3 | 220 (Kinase X) |

| Data sourced from comparative SAR studies . |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.